molecular formula C7H11N3 B13552800 (r)-3-(Pyrrolidin-2-yl)-1h-pyrazole

(r)-3-(Pyrrolidin-2-yl)-1h-pyrazole

Cat. No.: B13552800
M. Wt: 137.18 g/mol
InChI Key: MHSGZEFYVKSBLF-ZCFIWIBFSA-N
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Description

®-3-(Pyrrolidin-2-yl)-1h-pyrazole is a chiral compound that features a pyrrolidine ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyrrolidin-2-yl)-1h-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolidine derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of ®-3-(Pyrrolidin-2-yl)-1h-pyrazole may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor technology to control reaction parameters precisely, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyrrolidin-2-yl)-1h-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Pyrrolidin-2-yl)-1h-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding biochemical pathways .

Medicine

Medically, ®-3-(Pyrrolidin-2-yl)-1h-pyrazole is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in specific applications .

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-2-yl)-1h-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, thereby altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Pyrrolidin-2-yl)-1h-pyrazole is unique due to its specific chiral configuration and the presence of both pyrrolidine and pyrazole rings. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole

InChI

InChI=1S/C7H11N3/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2,(H,9,10)/t6-/m1/s1

InChI Key

MHSGZEFYVKSBLF-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=NN2

Canonical SMILES

C1CC(NC1)C2=CC=NN2

Origin of Product

United States

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